Ethyl 2-nitro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-nitro-1-benzothiophene-3-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nitro-1-benzothiophene-3-carboxylate typically involves the nitration of 1-benzothiophene-3-carboxylate followed by esterification. One common method includes the reaction of 1-benzothiophene-3-carboxylic acid with nitric acid to introduce the nitro group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: Ethyl 2-amino-1-benzothiophene-3-carboxylate.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones of the original compound.
Scientific Research Applications
Ethyl 2-nitro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-nitro-1-benzothiophene-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzothiophene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-nitro-1-benzothiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
2-Nitro-1-benzothiophene-3-carboxylic acid: Similar structure but without the ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and ester groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
92539-86-1 |
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Molecular Formula |
C11H9NO4S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
ethyl 2-nitro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H9NO4S/c1-2-16-11(13)9-7-5-3-4-6-8(7)17-10(9)12(14)15/h3-6H,2H2,1H3 |
InChI Key |
ZHERUEHGPHSSRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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